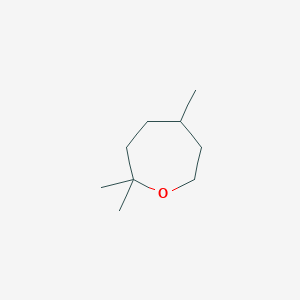
2,2,5-Trimethyloxepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5-Trimethyloxepane is an organic compound belonging to the class of oxepanes, which are seven-membered cyclic ethers This compound is characterized by the presence of three methyl groups attached to the second and fifth carbon atoms of the oxepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5-Trimethyloxepane typically involves the cyclization of suitable precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2,2,5-trimethyl-1,6-hexanediol. The reaction is carried out in the presence of a strong acid such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the oxepane ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,5-Trimethyloxepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepane derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes.
Substitution: The methyl groups on the oxepane ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or alkoxides (RO-) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepane-2,5-dione, while reduction could produce 2,2,5-trimethylhexanol.
Applications De Recherche Scientifique
2,2,5-Trimethyloxepane has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: this compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism by which 2,2,5-Trimethyloxepane exerts its effects depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, participating in various reaction pathways. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
2,2,5-Trimethylhexane: A structurally similar compound with different chemical properties and applications.
2,2,5,5-Tetramethyloxolane: Another cyclic ether with four methyl groups, known for its use as a green solvent.
Uniqueness: 2,2,5-Trimethyloxepane is unique due to its specific ring structure and the positioning of its methyl groups, which confer distinct chemical reactivity and physical properties. This makes it valuable in applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
62994-72-3 |
|---|---|
Formule moléculaire |
C9H18O |
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
2,2,5-trimethyloxepane |
InChI |
InChI=1S/C9H18O/c1-8-4-6-9(2,3)10-7-5-8/h8H,4-7H2,1-3H3 |
Clé InChI |
BGWUIOIWSRFDSY-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(OCC1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















